molecular formula C21H36N3O3P B605316 Alkyne Phosphoramidite, 5'-terminal CAS No. 1417539-32-2

Alkyne Phosphoramidite, 5'-terminal

Cat. No. B605316
M. Wt: 409.51
InChI Key: FWCBAXQTOIUYTE-KLBFEONNSA-N
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Description

Alkyne Phosphoramidite, 5’-terminal is a phosphoramidite used for the synthesis of oligonucleotides with a 5’-terminal alkyne for Click Chemistry . This alkyne amidite has several advantages over 5-hexynyl phosphoramidite, 5-butynyl-CEP, and other 5’-terminal alkyne phosphoramidites. It is a solid compound which is easier to handle and dispense .


Synthesis Analysis

This compound is used for the synthesis of oligonucleotides ready for Click chemistry . The diluent for this phosphoramidite is acetonitrile, and a 5 min coupling time is recommended . Because this amidite does not contain a 5’-terminal DMT group, no 5’-deprotection is needed . Oligonucleotides should be deblocked under standard conditions, and purified by PAGE, or ion exchange HPLC .


Molecular Structure Analysis

The molecular formula of Alkyne Phosphoramidite, 5’-terminal is C21H36N3O3P . Its IUPAC name is trans-4-(5-Hexynoylamino)cyclohexyloxy-N,N-diisopropylamino-2-cyanoethyloxyphosphine .


Chemical Reactions Analysis

Like alkenes, the main pathway found in the reactions of alkynes is “addition” – that is, breaking the C-C π bond and forming two new single bonds to carbon . The product of an addition reaction to an alkyne is an alkene .


Physical And Chemical Properties Analysis

Alkyne Phosphoramidite, 5’-terminal is a colorless solid . It has a molecular weight of 409.50 . It is soluble in acetonitrile and dichloromethane .

Scientific Research Applications

Metal-Catalyzed Synthesis of Heterocycles Alkyne Phosphoramidite, particularly the 5'-terminal type, plays a crucial role in metal-catalyzed synthesis methods for constructing nitrogen-containing aromatic and nonaromatic heterocycles. This synthesis is vital for creating biologically active products, including natural and unnatural compounds, through metal-catalyzed activation of alkyl, alkenyl, and terminal alkyne C–H bonds of appropriate precursors. The resulting reactions, such as C(sp3)–C(sp2), C(sp2)–C(sp2), and C(sp2)–C(sp) coupling, are highly efficient, underscoring the significance of alkyne phosphoramidites in modern synthetic chemistry (Varvounis, Gerontitis, & Gkalpinos, 2018).

Phosphonic Acid Synthesis and Applications Alkyne Phosphoramidite, 5'-terminal, is also relevant in the synthesis and application of phosphonic acids. Phosphonic acids have diverse applications due to their structural analogy with phosphate or their coordination or supramolecular properties. They are used in various fields, including drug design, bone targeting, supramolecular material design, surface functionalization, analytical purposes, and medical imaging, highlighting the versatility of alkyne phosphoramidite in these domains (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Organometallic Complexes in Medicinal Chemistry The involvement of alkyne phosphoramidite, 5'-terminal, extends to the domain of organometallic chemistry, particularly in the formation of hexacarbonyl dicobalt alkyne complexes. These complexes are noteworthy in synthetic chemistry and are gaining traction in medicinal chemistry, especially in anticancer drug development. The nature of the ligands and the presence of the metal center are pivotal in determining the biological properties of these compounds (Ott, Kircher, Dembinski, & Gust, 2008).

Future Directions

Alkyne Phosphoramidite, 5’-terminal is used for research and development . It is used in the synthesis of oligonucleotides ready for Click chemistry . Its unique properties make it a valuable compound in scientific research .

properties

IUPAC Name

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]hex-5-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N3O3P/c1-6-7-8-10-21(25)23-19-11-13-20(14-12-19)27-28(26-16-9-15-22)24(17(2)3)18(4)5/h1,17-20H,7-14,16H2,2-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCBAXQTOIUYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alkyne Phosphoramidite, 5'-terminal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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